![molecular formula C11H23NO5 B12410389 (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a common amino acid. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate typically involves multiple steps:
Protection and Functionalization: The amino and carboxyl groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acid is coupled with deuterated methyl groups using reagents like deuterated methyl iodide.
Deprotection: The Boc groups are removed under acidic conditions to yield the final deuterated amino acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize deuterium incorporation.
Purification: Advanced chromatographic techniques to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation Products: Deuterated ketones or aldehydes.
Reduction Products: Non-deuterated amino acids.
Substitution Products: Hydrogenated derivatives of the original compound.
科学的研究の応用
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate has several scientific research applications:
Metabolic Studies: Used as a tracer to study metabolic pathways due to its stability and distinguishable mass.
Medicinal Chemistry: Investigated for its potential to improve the pharmacokinetic properties of drugs.
Biological Research: Helps in understanding protein synthesis and degradation.
Industrial Applications: Used in the production of deuterated drugs and other compounds.
作用機序
The mechanism of action of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with metabolic enzymes. The deuterium atoms slow down the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. This compound targets specific enzymes involved in amino acid metabolism, altering their activity and providing valuable data for research.
類似化合物との比較
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoic acid: Non-deuterated version.
(2S)-4,5,5,5-tetradeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid: Deuterated without the Boc protection.
Uniqueness
Stability: The presence of deuterium enhances the stability of the compound.
Metabolic Pathways: Alters metabolic pathways, providing unique insights compared to non-deuterated analogs.
Research Applications: Widely used in metabolic studies and medicinal chemistry due to its unique properties.
This detailed article provides a comprehensive overview of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC名 |
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,7D; |
InChIキー |
URQQEIOTRWJXBA-YHSKRYAASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])[2H].O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


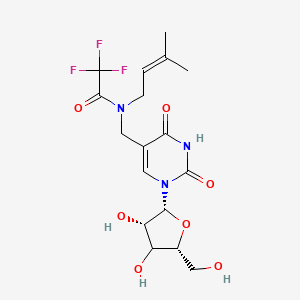
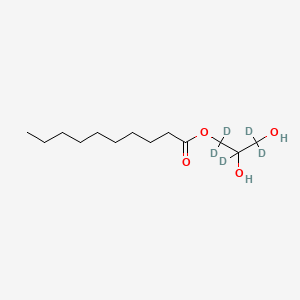
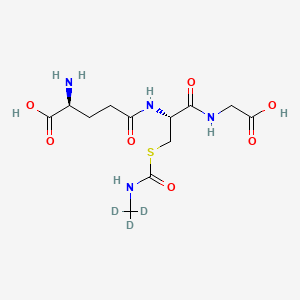
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
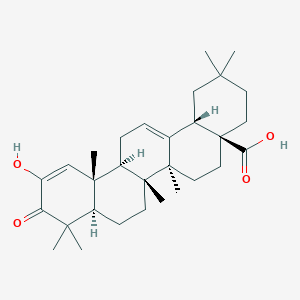
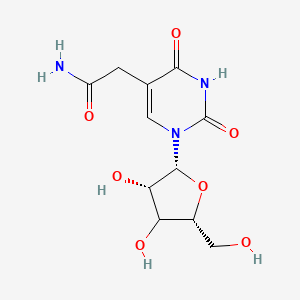
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

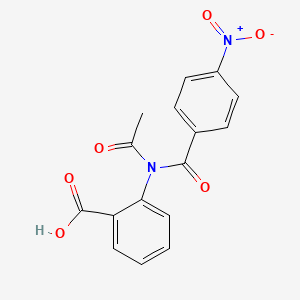

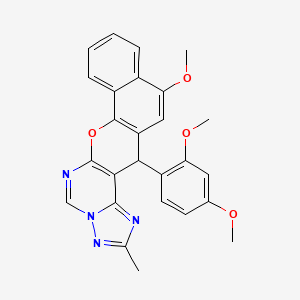
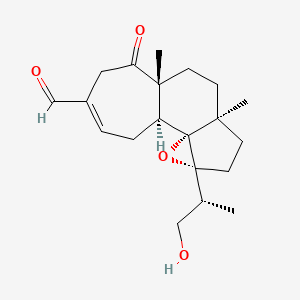
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
